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molecular formula C11H10BrF3O2 B8698100 Ethyl bromo[2-(trifluoromethyl)phenyl]acetate

Ethyl bromo[2-(trifluoromethyl)phenyl]acetate

Cat. No. B8698100
M. Wt: 311.09 g/mol
InChI Key: DOTSPEPTWFXRIP-UHFFFAOYSA-N
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Patent
US09187466B2

Procedure details

585 mg (3.89 mmol) of sodium bromate were initially charged in 2 ml of water, and 300 mg (1.29 mmol) of ethyl 2-(trifluoromethyl)phenylacetate, dissolved in 2.5 ml of ethyl acetate, were added at RT. A solution of 403 mg (3.89 mmol) of sodium bisulfite in 3.8 ml of water was then added slowly. The mixture was stirred at RT for 18 h. 5 ml of 10% strength aqueous sodium dithionite solution were then added. The mixture was extracted with 15 ml of ethyl acetate, and the organic phase was washed in each case once with 5 ml of 10% strength sodium dithionite solution and 5 ml of saturated sodium chloride solution. The organic phase was dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 20:1, then 10:1). This gave 186 mg of a mixture consisting of the title compound and the starting material ethyl 2-(trifluoromethyl)phenylacetate (ratio 16:84 according to GC/MS [Method 20]). This mixture was once more reacted with 362 mg (2.40 mmol) of sodium bromate and 250 mg (2.40 mmol) of sodium bisulfite according to the procedure described above. Work-up gave a mixture of 31% title compound and 69% ethyl 2-(trifluoromethyl)phenylacetate, which was reacted further without any further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
585 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Quantity
403 mg
Type
reactant
Reaction Step Four
Name
Quantity
3.8 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
362 mg
Type
reactant
Reaction Step Six
Quantity
250 mg
Type
reactant
Reaction Step Six
Yield
31%

Identifiers

REACTION_CXSMILES
[Br:1]([O-])(=O)=O.[Na+].[F:6][C:7]([F:21])([F:20])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].S(=O)(O)[O-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O.C(OCC)(=O)C>[Br:1][CH:14]([C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[C:7]([F:20])([F:21])[F:6])[C:15]([O:17][CH2:18][CH3:19])=[O:16] |f:0.1,3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C=CC=C1)CC(=O)OCC)(F)F
Step Two
Name
Quantity
585 mg
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
FC(C1=C(C=CC=C1)CC(=O)OCC)(F)F
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
403 mg
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
3.8 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Six
Name
Quantity
362 mg
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]
Name
Quantity
250 mg
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at RT
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 15 ml of ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed in each case once with 5 ml of 10% strength sodium dithionite solution and 5 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (mobile phase
CUSTOM
Type
CUSTOM
Details
Work-up gave

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC(C(=O)OCC)C1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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